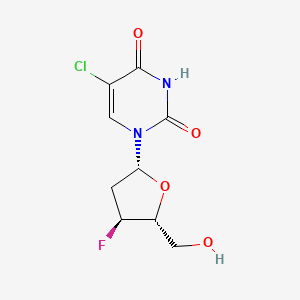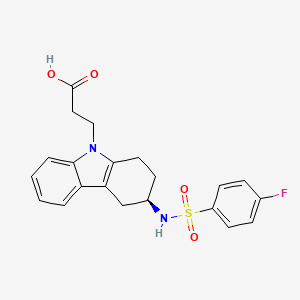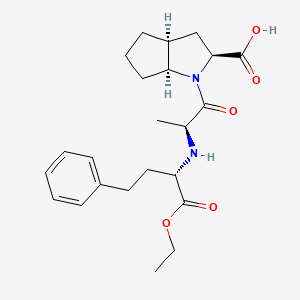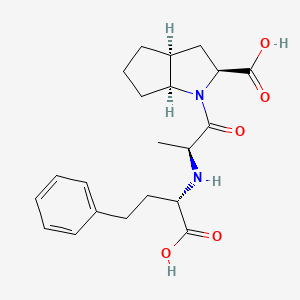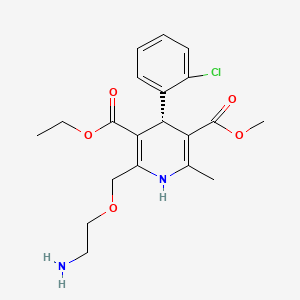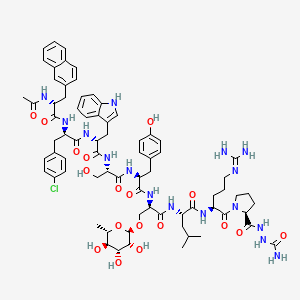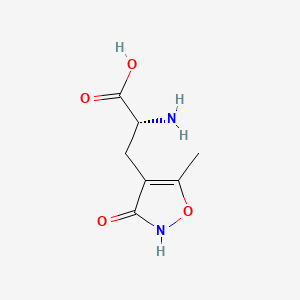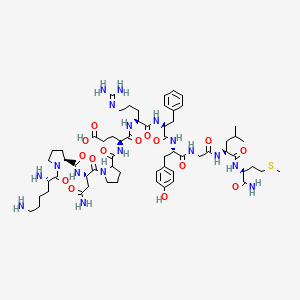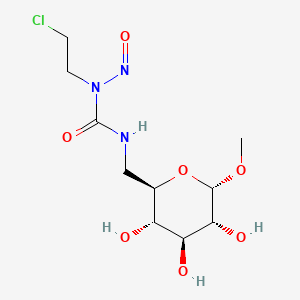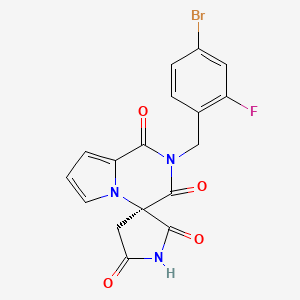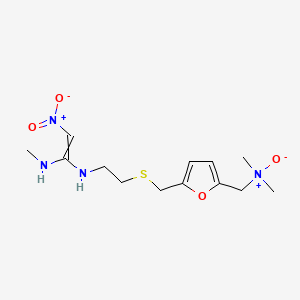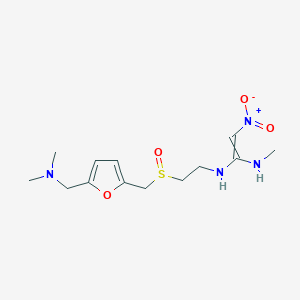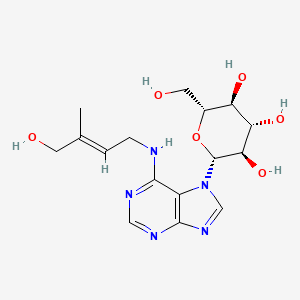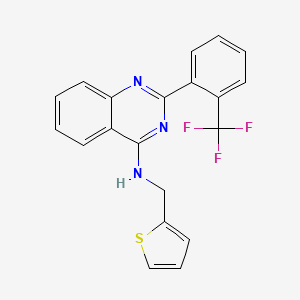
N-(Thiophen-2-ylmethyl)-2-(2-(trifluoromethyl)phenyl)quinazolin-4-amine
Vue d'ensemble
Description
N-(Thiophen-2-ylmethyl)-2-(2-(trifluoromethyl)phenyl)quinazolin-4-amine (NTPQ) is a novel compound belonging to the class of quinazolin-4-amines. It has been studied for its potential applications in various scientific fields, such as in vivo and in vitro research, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, and advantages and limitations for laboratory experiments. NTPQ has been found to have a wide range of benefits and applications, and it is expected to be further explored in the future.
Applications De Recherche Scientifique
Synthesis and Characterization
One-Pot Quinazolin-4-ylidenethiourea Synthesis : This compound has been synthesized via a one-pot reaction, demonstrating its potential in streamlined chemical synthesis and characterization. The products underwent transamination reactions and were identified using various spectroscopic methods (Fathalla et al., 2001).
Novel Synthesis of Anti-Tubercular Agents : N-Methyl-2, 3-Dihydro Quinazolin-4-Ones linked to 1,3-Thiazole, synthesized from thiophene-2-carboxylic acid, have shown antibacterial action and have been structurally identified. They exhibited promising anti-tubercular activity against Mycobacterium tuberculosis (Nagaladinne et al., 2020).
Histamine Receptor Inverse Agonists : The compound has shown properties as a human H4 receptor inverse agonist. This finding is significant for exploring potential therapeutic benefits in anti-inflammatory properties (Smits et al., 2008).
Pharmacological Potential
IKur Inhibitors for Atrial Fibrillation : The compound's derivatives have been identified as potent IKur current blockers, showing potential in the treatment of atrial fibrillation. They exhibit selectivity and have been tested for efficacy in pharmacodynamic models (Gunaga et al., 2017).
Antihistaminic Agents : Novel derivatives have shown in vivo H1-antihistaminic activity, indicating potential for development into new classes of antihistaminic agents (Alagarsamy & Parthiban, 2013).
Antibacterial Evaluation : Certain derivatives have been synthesized and evaluated for antibacterial activity. This highlights the compound's role in developing new antibacterial agents (Badwaik et al., 2009).
Advanced Applications
Photoinitiators for Polymerization : Star-shaped derivatives have been developed as photoinitiators for radical and cationic polymerizations under UV and visible light, showcasing advanced applications in material science and engineering (Zhang et al., 2015).
Antiviral Activity : Derivatives synthesized via microwave irradiation have displayed anti-Tobacco mosaic virus activity, suggesting potential in antiviral research (Luo et al., 2012).
Propriétés
IUPAC Name |
N-(thiophen-2-ylmethyl)-2-[2-(trifluoromethyl)phenyl]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3S/c21-20(22,23)16-9-3-1-7-14(16)19-25-17-10-4-2-8-15(17)18(26-19)24-12-13-6-5-11-27-13/h1-11H,12H2,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDAEJRHUCSSPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CS4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Thiophen-2-ylmethyl)-2-(2-(trifluoromethyl)phenyl)quinazolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



